Chemical properties of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride
Chemical properties of 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 3-(3,4-Difluorophenyl)azetidin-3-ol Hydrochloride
Introduction: The Strategic Value of a Core Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is paramount to the success of drug discovery campaigns. The azetidine ring, a strained four-membered heterocycle, has emerged as a privileged motif, offering a unique combination of structural rigidity, sp³-rich character, and improved physicochemical properties such as solubility and metabolic stability.[1][2] When functionalized with a 3,4-difluorophenyl group, the resulting molecule, 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride , becomes a highly valuable building block. The difluoro- substitution pattern is a well-established strategy for modulating electronic properties, improving binding affinity, and blocking metabolic pathways.[3] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and handling of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. 3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride is a crystalline solid whose properties are defined by the interplay between its azetidine core, the tertiary alcohol, and the difluorinated aromatic ring.
dot
Caption: Proposed synthetic workflow for the target compound.
Exemplary Synthetic Protocol
This protocol describes a representative synthesis based on standard organometallic and protection group chemistry.
Step 1: Formation of Grignard Reagent
-
Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere.
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-3,4-difluorobenzene (1.0 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed, yielding a solution of 3,4-difluorophenylmagnesium bromide.
Step 2: Grignard Addition to N-Boc-azetidin-3-one
-
In a separate flame-dried flask under nitrogen, dissolve N-Boc-azetidin-3-one (1.1 eq) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the freshly prepared Grignard reagent from Step 1 to the azetidinone solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (N-Boc-3-(3,4-difluorophenyl)azetidin-3-ol) via column chromatography on silica gel.
Step 3: Boc Deprotection and Salt Formation
-
Dissolve the purified intermediate from Step 2 in a minimal amount of methanol or 1,4-dioxane.
-
Add a solution of hydrochloric acid in 1,4-dioxane (4M, 3-5 eq) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, the product will often precipitate. If not, concentrate the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether or pentane, collect the precipitate by filtration, wash with the same solvent, and dry under vacuum to yield the final hydrochloride salt.
Analytical Workflow for Quality Control
Confirming the identity and purity of the final compound is essential. A standard workflow integrates spectroscopic and chromatographic techniques.
dot
Caption: Standard analytical workflow for compound validation.
Exemplary HPLC Protocol for Purity Assessment
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
Chemical Reactivity and Stability Profile
The reactivity of 3-(3,4-difluorophenyl)azetidin-3-ol hydrochloride is governed by the inherent ring strain of the azetidine core and the nature of its substituents.
dot
Caption: Key reactive sites on the molecule.
-
Azetidine Ring Strain: The four-membered ring possesses significant angle strain (~27 kcal/mol), making it more susceptible to ring-opening reactions than larger heterocycles like pyrrolidine or piperidine. [1]However, it is generally more stable than the analogous three-membered aziridine ring.
-
pH Stability: The stability of N-aryl azetidines can be highly dependent on pH. [4]The electron-withdrawing nature of the 3,4-difluorophenyl ring is expected to decrease the basicity (pKa) of the azetidine nitrogen. In strongly acidic conditions, protonation of the nitrogen can facilitate nucleophilic attack and ring-opening, although the compound is supplied as a stable hydrochloride salt, indicating good stability under moderately acidic conditions. [4]* Tertiary Alcohol: The tertiary alcohol is positioned at a benzylic-like position, which can stabilize a potential carbocation intermediate. This makes it susceptible to Sₙ1-type substitution reactions or elimination under acidic conditions to form an enamine or azetidinium species.
-
Secondary Amine: As a hydrochloride salt, the amine is protonated and non-nucleophilic. However, upon neutralization with a base, the free secondary amine becomes a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination.
-
Difluorophenyl Ring: The two fluorine atoms are strong electron-withdrawing groups that deactivate the ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution (SₙAr), particularly at the carbon atoms bearing the fluorine.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Table 2: Hazard Identification and Safety Precautions
| Category | Information | Source(s) |
|---|---|---|
| GHS Pictogram | GHS07 (Harmful/Irritant) | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. Work in a well-ventilated area or chemical fume hood. | [5][7] |
| Handling | Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Avoid contact with skin and eyes. | [5][7] |
| Storage | Store in a well-ventilated place. Keep the container tightly closed. Store locked up. Recommended to store at 4°C, sealed and away from moisture. | [6][8] |
| In Case of Exposure | IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5]|
Applications in Research and Drug Discovery
3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride is not an end-product therapeutic but a strategic building block for creating more complex molecules with potential biological activity.
-
Scaffold for Novel Therapeutics: The rigid azetidine core serves as an excellent scaffold to orient substituents in a well-defined three-dimensional space, which is crucial for optimizing interactions with biological targets. It is considered a bioisostere for other saturated rings and can improve drug-like properties. [9][10]* Introduction of Key Pharmacophores: The 3,4-difluorophenyl motif is frequently used in drug design to enhance metabolic stability by blocking potential sites of oxidation and to modulate ligand-receptor binding through favorable electrostatic or hydrogen-bonding interactions.
-
Use in Structure-Activity Relationship (SAR) Studies: As a readily available intermediate, it allows for the systematic exploration of SAR. The secondary amine can be functionalized with a wide variety of side chains, while the tertiary alcohol can be used as a handle for further modification, enabling the rapid generation of compound libraries for high-throughput screening.
Conclusion
3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride is a well-defined chemical entity whose value lies in the strategic combination of a strained, rigid azetidine core and an electronically-tuned difluorophenyl ring. Its chemical properties—characterized by the nucleophilicity of the free amine, the reactivity of the tertiary alcohol, and the inherent strain of the four-membered ring—make it a versatile intermediate for synthetic chemistry. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in advancing drug discovery and development programs.
References
-
Beilstein Journals. (2022). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications. Retrieved from [Link]
-
Beilstein Journals. (2022). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]
-
National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]
-
PubChem. (n.d.). Azetidin-3-one Hydrochloride. Retrieved from [Link]
-
PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
ChemRxiv. (n.d.). Spontaneous Aqueous Defluorination of Trifluoromethylphenols. Retrieved from [Link]
-
Exelixis. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved from [Link]
-
American Elements. (n.d.). Azetidines. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications [beilstein-journals.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. lifechemicals.com [lifechemicals.com]
